

The Role of CH6953755 in Overcoming EGFR Inhibitor Resistance: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

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Abstract

Acquired resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) remains a significant challenge in the treatment of non-small cell lung cancer (NSCLC). One of the key mechanisms driving this resistance is the amplification of the YES1 gene, a member of the SRC family of kinases. **CH6953755** is a potent and selective small molecule inhibitor of YES1 kinase. Preclinical studies have demonstrated that **CH6953755** can effectively inhibit the growth of cancer cells harboring YES1 amplification and, critically, can act synergistically with EGFR inhibitors to overcome resistance. This technical guide provides an in-depth overview of the preclinical data supporting the role of **CH6953755** in circumventing EGFR TKI resistance, including quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Introduction: The Challenge of EGFR Inhibitor Resistance

EGFR TKIs have revolutionized the treatment of NSCLC patients with activating EGFR mutations. However, the initial efficacy of these drugs is often limited by the development of acquired resistance.^{[1][2]} Resistance mechanisms are diverse and can be broadly categorized as:

- On-target alterations: Secondary mutations in the EGFR gene, such as the T790M "gatekeeper" mutation, which reduces the binding affinity of first and second-generation TKIs.[2]
- Off-target mechanisms: Activation of bypass signaling pathways that circumvent the need for EGFR signaling. These include the amplification of other receptor tyrosine kinases like MET and, increasingly recognized, the amplification of the non-receptor tyrosine kinase YES1.[1][3]

YES1 amplification has been identified as a clinically relevant mechanism of acquired resistance to all three generations of EGFR inhibitors, including erlotinib, afatinib, and osimertinib.[3][4] This makes YES1 an attractive therapeutic target to restore sensitivity to EGFR-directed therapies.

CH6953755: A Selective YES1 Kinase Inhibitor

CH6953755 is an orally active and selective inhibitor of YES1 kinase, with a reported IC₅₀ of 1.8 nM.[5] It has shown significant anti-tumor activity in preclinical models of cancers with YES1 gene amplification.[5][6]

In Vitro Activity of CH6953755

Studies have demonstrated the potent and selective activity of **CH6953755** in cancer cell lines with YES1 amplification.

Cell Line	Cancer Type	YES1 Amplification	CH6953755 IC ₅₀ (μM)
KYSE70	Esophageal Squamous Cell Carcinoma	Yes	~0.01
OACP4 C	Esophageal Adenocarcinoma	Yes	~0.03
K562	Chronic Myeloid Leukemia	No	>10

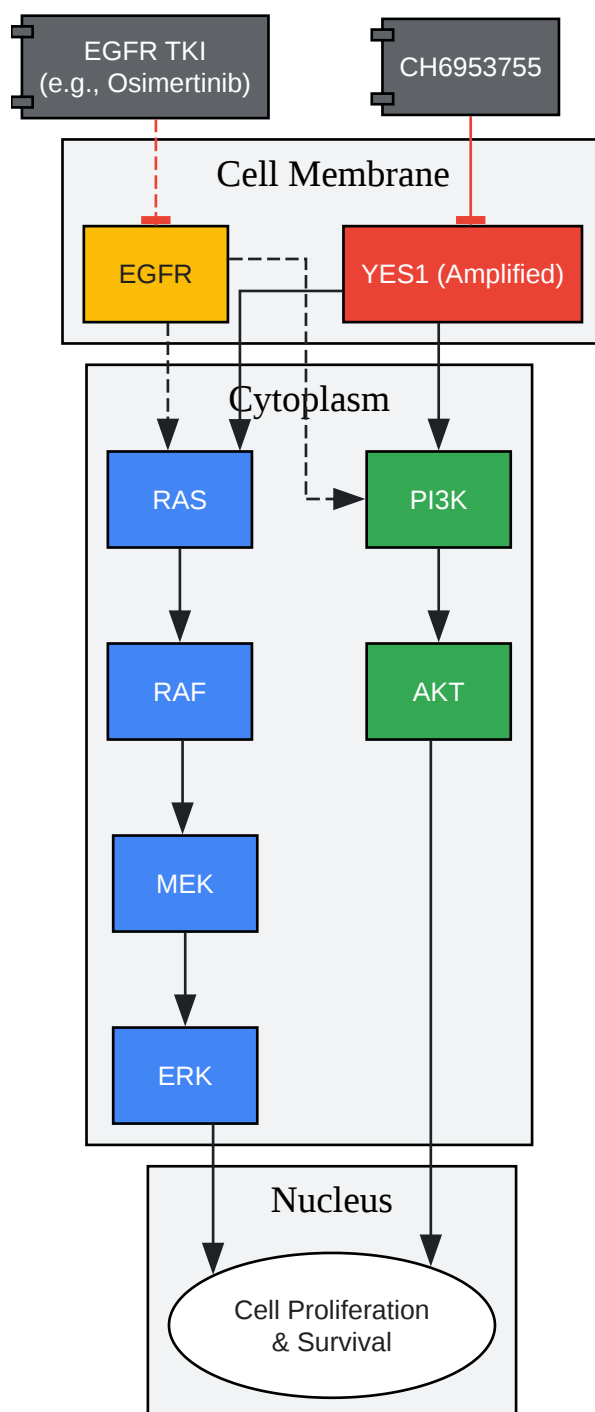
Table 1: In vitro growth inhibitory activity of **CH6953755** in a panel of cancer cell lines. Data extracted from Hamanaka N, et al. Cancer Res. 2019.[6]

Overcoming EGFR TKI Resistance with YES1 Inhibition

The primary mechanism by which **CH6953755** is proposed to overcome EGFR TKI resistance is through the inhibition of the YES1-driven bypass pathway.

Signaling Pathway

In the context of EGFR TKI resistance driven by YES1 amplification, YES1 signaling can reactivate downstream pathways, such as the RAS/MAPK and PI3K/AKT pathways, independently of EGFR. This allows cancer cells to survive and proliferate despite the presence of an EGFR inhibitor. By inhibiting YES1, **CH6953755** blocks this bypass signaling, thereby restoring the cancer cell's dependence on the EGFR pathway and its sensitivity to EGFR TKIs.



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Figure 1: YES1-mediated bypass signaling in EGFR TKI resistance.

Synergistic Activity of CH6953755 and EGFR Inhibitors

Preclinical studies have demonstrated a synergistic effect when combining a YES1 inhibitor with an EGFR TKI in resistant cancer models. While specific IC50 data for **CH6953755** in combination with EGFR inhibitors in NSCLC resistant lines is not readily available in the public domain, studies with other selective YES1 inhibitors like NXP900 show strong synergy with osimertinib in osimertinib-resistant PC9 cell lines.

Cell Line	Treatment	IC50 (nM)
PC9-OR1 (Osimertinib Resistant)	NXP900	~100
Osimertinib	>1000	
NXP900 + Osimertinib (1:1 ratio)	<100	
PC9-OR3 (Osimertinib Resistant)	NXP900	~100
Osimertinib	>1000	
NXP900 + Osimertinib (1:1 ratio)	<100	

Table 2: Synergistic effect of the YES1 inhibitor NXP900 in combination with osimertinib in osimertinib-resistant NSCLC cell lines. Data adapted from a preclinical poster on NXP900.[\[7\]](#)

In Vivo Efficacy of Combination Therapy

In vivo studies using xenograft models have confirmed the efficacy of combining a YES1 inhibitor with an EGFR inhibitor.

Xenograft Model	Treatment	Tumor Growth Inhibition
MDA-MB-231 (TNBC)	Gefitinib (EGFRi)	No significant inhibition
CH6953755	No significant inhibition	
Gefitinib + CH6953755	Significant tumor volume decrease	
H-1975 (NSCLC, L858R/T790M)	Osimertinib (EGFRi)	Moderate inhibition
NXP900 (YES1i)	Moderate inhibition	
Osimertinib + NXP900	Significantly greater tumor volume decrease	

Table 3: In vivo efficacy of YES1 inhibitor and EGFR inhibitor combination therapy. Data extracted from Cuellar-Vite L, et al. Mol Cancer Res. 2025.[1][8]

Experimental Protocols

Cell Viability Assay

This protocol is a generalized method for determining the IC₅₀ values of **CH6953755** and EGFR inhibitors, alone and in combination.



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Figure 2: Workflow for cell viability assay.

Materials:

- Cancer cell lines (e.g., PC9, H1975, and their osimertinib-resistant derivatives)
- Growth medium (e.g., RPMI-1640 with 10% FBS)

- 96-well plates
- **CH6953755** and EGFR TKI (e.g., osimertinib)
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer

Procedure:

- Seed cells at a density of 3,000-5,000 cells per well in a 96-well plate and allow them to adhere overnight.
- Prepare serial dilutions of **CH6953755** and the EGFR TKI, both as single agents and in combination at fixed ratios (e.g., 1:1, 4:1, 1:4 based on their individual IC50 values).
- Treat the cells with the drug dilutions and incubate for 72 hours.
- Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
- Measure luminescence using a plate reader.
- Calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis. Combination index (CI) values can be calculated to determine synergy ($CI < 1$), additivity ($CI = 1$), or antagonism ($CI > 1$).

Western Blot Analysis

This protocol outlines the procedure for assessing the phosphorylation status of YES1, EGFR, and downstream signaling proteins.

Materials:

- Cell lysates from treated cells
- SDS-PAGE gels and blotting apparatus
- PVDF membranes

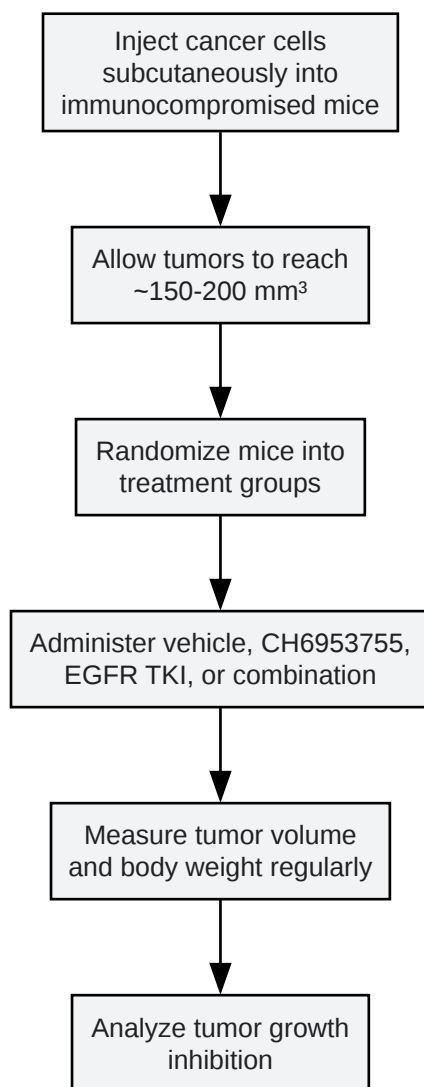
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-YES1 (Tyr426), anti-YES1, anti-p-EGFR (Tyr1068), anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like GAPDH or β -actin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate

Procedure:

- Treat cells with **CH6953755** and/or EGFR TKI for the desired time (e.g., 2-6 hours).
- Lyse the cells and quantify protein concentration.
- Separate 20-30 μ g of protein per lane on an SDS-PAGE gel.
- Transfer the proteins to a PVDF membrane.
- Block the membrane for 1 hour at room temperature.
- Incubate with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detect the signal using an ECL substrate and an imaging system.

In Vivo Xenograft Study

This protocol provides a general framework for evaluating the in vivo efficacy of **CH6953755** in combination with an EGFR TKI.



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Figure 3: Workflow for in vivo xenograft study.

Materials:

- Immunocompromised mice (e.g., athymic nude or NSG mice)
- EGFR TKI-resistant NSCLC cells (e.g., H1975)
- Matrigel
- **CH6953755** and EGFR TKI formulations for oral gavage

- Calipers for tumor measurement

Procedure:

- Subcutaneously inject 5×10^6 H1975 cells mixed with Matrigel into the flank of each mouse.
- Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (vehicle, **CH6953755** alone, EGFR TKI alone, and combination).
- Administer **CH6953755** (e.g., 60 mg/kg, daily) and the EGFR TKI (dose and schedule dependent on the specific inhibitor) via oral gavage.[5]
- Measure tumor volume and mouse body weight 2-3 times per week.
- At the end of the study, calculate the tumor growth inhibition for each treatment group compared to the vehicle control.

Conclusion

The preclinical data strongly support the role of YES1 amplification as a key mechanism of acquired resistance to EGFR TKIs. The selective YES1 inhibitor, **CH6953755**, has demonstrated potent anti-tumor activity in YES1-amplified cancer models. More importantly, the combination of a YES1 inhibitor with an EGFR TKI has shown significant synergy in overcoming resistance in both in vitro and in vivo models. These findings provide a strong rationale for the clinical development of **CH6953755** as a therapeutic strategy to combat EGFR TKI resistance in NSCLC and potentially other EGFR-driven cancers. Further clinical investigation is warranted to validate these promising preclinical results.

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- To cite this document: BenchChem. [The Role of CH6953755 in Overcoming EGFR Inhibitor Resistance: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10824790#ch6953755-and-its-role-in-overcoming-egfr-inhibitor-resistance]

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